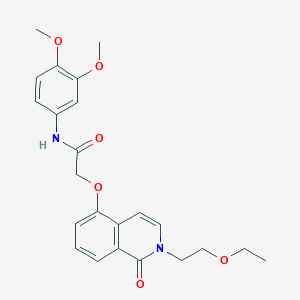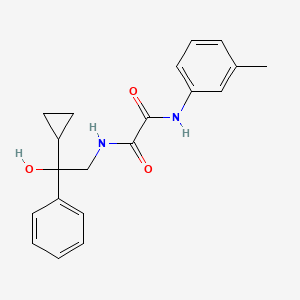![molecular formula C6H9ClF2O2S B2754449 [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1784574-90-8](/img/structure/B2754449.png)
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H9ClF2O2S and a molecular weight of 218.65 g/mol . It is known for its unique structural properties, which include a cyclobutyl ring substituted with a difluoromethyl group and a methanesulfonyl chloride group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
The synthesis of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with difluoromethyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the methanesulfonyl chloride group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals due to its reactivity and functional groups.
Agrochemicals: It is also used in the synthesis of agrochemicals, providing a key building block for more complex molecules.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to investigate the effects of difluoromethyl and methanesulfonyl groups on biological systems.
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Chemical Manufacturing: It is employed in various chemical manufacturing processes as a reagent or intermediate.
Wirkmechanismus
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the release of hydrochloric acid. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the cyclobutyl and difluoromethyl groups.
Cyclobutylmethanol: Lacks the methanesulfonyl chloride group but shares the cyclobutyl structure.
Difluoromethyl Sulfonyl Chloride: Contains the difluoromethyl and sulfonyl chloride groups but lacks the cyclobutyl ring.
Uniqueness:
- The combination of the cyclobutyl ring, difluoromethyl group, and methanesulfonyl chloride group makes [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride unique. This combination provides a balance of reactivity and stability, making it useful in a wide range of applications from pharmaceuticals to material science .
Eigenschaften
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNNQBUDUGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)


![3-(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pyrazine-2-carbonitrile](/img/structure/B2754373.png)


![(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]](/img/structure/B2754377.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B2754382.png)


